1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Description
Chemical Structure and Properties
The compound 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (IUPAC name confirmed) is a heterocyclic derivative combining a piperidine ring with a 1,3,4-thiadiazole moiety substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₉H₁₀F₃N₃O₂S, with a molecular weight of 281.25 g/mol and a purity of 97% when supplied by Thermo Scientific™ . The compound is packaged in amber glass bottles, typically in 250 mg quantities, to ensure stability against light and moisture .
The carboxylic acid moiety at the piperidine-4-position allows for further derivatization or salt formation, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2S/c10-9(11,12)7-13-14-8(18-7)15-3-1-5(2-4-15)6(16)17/h5H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMNLMMMCREOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652786 | |
| Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-35-7 | |
| Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine and carboxylic acid groups. One common method involves the reaction of a trifluoromethyl-substituted thiadiazole precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the thiadiazole ring, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The thiadiazole ring may also contribute to the compound’s overall activity by stabilizing its interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs, highlighting differences in substituents, molecular weights, and applications:
Comparative Analysis
Electronic and Steric Effects
- Thiadiazole vs. In contrast, the pyridine analog lacks sulfur but retains aromaticity, which may improve solubility in polar solvents .
- Diazepane vs. Piperidine : The diazepane analog’s 7-membered ring increases conformational flexibility, which could improve binding to larger enzyme pockets but reduce metabolic stability .
Functional Group Impact
- Carboxylic Acid Position : In the pyrimidinyl analog (C₁₆H₁₈F₃N₅O₂), the carboxylic acid is retained at the piperidine-4-position, but the bulky pyrimidine substituent may sterically hinder interactions with biological targets .
Purity and Availability
The target compound and its pyridyl analog both have 97% purity, suggesting reliable reproducibility in synthetic workflows. By contrast, other analogs (e.g., EN300-343673) are supplied at 95% purity, which may require additional purification steps for sensitive applications .
Research Implications
- Medicinal Chemistry : The target compound’s balance of lipophilicity (via -CF₃) and polarity (via -COOH) makes it suitable for lead optimization in protease inhibitor design. Pyridyl analogs may serve as backups if sulfur-induced toxicity is observed .
- Material Science : The diazepane analog’s flexibility could be advantageous in designing metal-organic frameworks (MOFs) or catalysts .
Biological Activity
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (CAS: 950603-35-7) is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and a thiadiazole moiety, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent.
The molecular formula of this compound is C9H10F3N3O2S, with a molecular weight of 281.25 g/mol. The compound features a piperidine ring and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 950603-35-7 |
| Molecular Formula | C9H10F3N3O2S |
| Molecular Weight | 281.25 g/mol |
| IUPAC Name | 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid |
| SMILES | OC(=O)C1CCN(CC1)C1=NN=C(S1)C(F)(F)F |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . A study demonstrated that derivatives containing the thiadiazole ring exhibited significant antibacterial activity against various strains of bacteria.
Case Study: Antimicrobial Screening
In a screening of antimicrobial activity against several bacterial strains, it was found that the compound displayed notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 31.25 |
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 62.5 |
| Proteus vulgaris | 62.5 |
| Pseudomonas aeruginosa | 62.5 |
These results indicate that 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid has promising potential as an antimicrobial agent.
Antiviral Activity
The antiviral capabilities of compounds derived from thiadiazoles have also been investigated. Research indicates that certain derivatives can inhibit viral replication effectively. For instance, compounds similar to the one in focus have shown efficacy against HIV and other viruses.
Case Study: Antiviral Efficacy
In vitro studies revealed that certain thiadiazole derivatives had potent antiviral activity against HIV type 1:
| Compound | EC50 (µM) | Therapeutic Index (CC50/EC50) |
|---|---|---|
| Thiadiazole Derivative A | 3.98 | >105.25 |
This highlights the compound's potential for development as an antiviral therapeutic.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial cells and viruses. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target sites.
Q & A
Q. How can solubility issues in aqueous buffers be mitigated for biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
